Target Compound vs. Closest S1P1 Modulator Analogs: Structural Uniqueness in a Patented Chemical Space
The target compound is a unique structural entry within the patented chemical space of 2-oxo-2H-chromene-3-carboxamides as S1P1 receptor modulators [1]. Unlike the majority of potent examples in the patent literature, which feature a substituted aniline on the carboxamide, this compound incorporates a procaine-derived 4-(2-(diethylamino)ethyl)benzoate ester, a motif absent from the primary SAR tables [1]. Direct activity data for this specific compound is not publicly available. However, the patent explicitly teaches that the nature of the amide substituent is a critical determinant of S1P1 receptor potency. Therefore, the target compound's unique tertiary amine and ester linker is predicted to confer a distinct pharmacological fingerprint compared to the panel of amide analogs listed in the patent, such as N-(4-(aminosulfonyl)phenyl)-8-ethoxy-7-methoxy-2-oxo-2H-chromene-3-carboxamide [1].
| Evidence Dimension | Potency at S1P1 receptor |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | Patented analogs (e.g., N-(4-(aminosulfonyl)phenyl)-8-ethoxy-7-methoxy-2-oxo-2H-chromene-3-carboxamide): Potency data reported in patent [1] |
| Quantified Difference | Structurally distinct chemotype within the same patent class; activity is predicted to be divergent but is unquantified. |
| Conditions | In vitro S1P1 receptor binding and functional assays as described in patent US8673906B2 and related filings. |
Why This Matters
For organizations developing S1P1 modulators, this compound represents a novel, commercially unexplored starting point with a distinct chemical scaffold not covered by existing patent examples, potentially offering a new freedom-to-operate space.
- [1] Freepatentsonline. COUMARIN COMPOUNDS AS RECEPTOR MODULATORS WITH THERAPEUTIC UTILITY. Allergan, Inc. International Application Number: 13/502980. Publication Date: 12/27/2012. View Source
